molecular formula C20H20N2O4 B2663610 2-(3-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide CAS No. 946344-50-9

2-(3-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2663610
CAS No.: 946344-50-9
M. Wt: 352.39
InChI Key: GYAZFKMDPFPSKX-UHFFFAOYSA-N
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Description

2-(3-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Attachment of the p-tolyl group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

    Formation of the acetamide linkage: This can be done through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

    Attachment of the 3-methoxyphenoxy group: This step may involve an etherification reaction, where a phenol reacts with an alkyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxyphenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide
  • 2-(3-methoxyphenoxy)-N-((5-(p-chlorophenyl)isoxazol-3-yl)methyl)acetamide
  • 2-(3-methoxyphenoxy)-N-((5-(p-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

Uniqueness

2-(3-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties such as increased lipophilicity or enhanced binding affinity to certain molecular targets.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-14-6-8-15(9-7-14)19-10-16(22-26-19)12-21-20(23)13-25-18-5-3-4-17(11-18)24-2/h3-11H,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAZFKMDPFPSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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